molecular formula C15H26N2O2 B5036960 N-cycloheptyl-N'-cyclohexyloxamide

N-cycloheptyl-N'-cyclohexyloxamide

Cat. No.: B5036960
M. Wt: 266.38 g/mol
InChI Key: LIABHNNEMAUPLO-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-cyclohexyloxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of cycloheptyl and cyclohexyl groups attached to the oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-cyclohexyloxamide typically involves the reaction of cycloheptylamine and cyclohexylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of cycloheptylamine and cyclohexylamine.

    Step 2: Reaction of cycloheptylamine and cyclohexylamine with oxalyl chloride in an inert solvent such as dichloromethane.

    Step 3: Purification of the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-cycloheptyl-N’-cyclohexyloxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-cyclohexyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The cycloheptyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.

Scientific Research Applications

N-cycloheptyl-N’-cyclohexyloxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-cyclohexyloxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-cycloheptyl-N’-cyclohexyloxamide can be compared with other similar compounds such as:

  • N-cycloheptyl-N’-cyclohexylethanediamide
  • N-cycloheptyl-2-(cyclohexylamino)-2-sulfanylideneacetamide

These compounds share structural similarities but may differ in their chemical properties and applications. N-cycloheptyl-N’-cyclohexyloxamide is unique due to its specific combination of cycloheptyl and cyclohexyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cycloheptyl-N'-cyclohexyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-14(16-12-8-4-1-2-5-9-12)15(19)17-13-10-6-3-7-11-13/h12-13H,1-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIABHNNEMAUPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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